2-Naphthalenecarboxylic acid, 4-hydroxy-8-iodo-5,7-dimethoxy-, 1,1-dimethylethyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 4-hydroxy-8-iodo-5,7-dimethoxy-, 1,1-dimethylethyl ester is a complex organic compound with the molecular formula C17H19IO5 and a molecular weight of 430.23 g/mol. This compound is known for its unique structure, which includes a naphthalene ring substituted with hydroxy, iodo, and methoxy groups, as well as a tert-butyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-8-iodo-5,7-dimethoxy-, 1,1-dimethylethyl ester involves several steps. One common method includes the iodination of 2-naphthalenecarboxylic acid followed by esterification with tert-butyl alcohol. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent for the iodination step, and an acid catalyst for the esterification step. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.
Substitution: The methoxy and iodo groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-hydroxy-8-iodo-5,7-dimethoxy-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with proteins, affecting their structure and function. The iodo group can participate in halogen bonding, influencing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 2-Naphthalenecarboxylic acid, 4-hydroxy-8-iodo-5,7-dimethoxy-, 1,1-dimethylethyl ester include:
2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-: This compound lacks the iodo group, which may result in different reactivity and binding properties.
2-Naphthalenecarboxylic acid, 4-hydroxy-8-iodo-5,7-dimethoxy-, methyl ester: This compound has a methyl ester group instead of a tert-butyl ester group, affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H19IO5 |
---|---|
Molecular Weight |
430.23 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-8-iodo-5,7-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H19IO5/c1-17(2,3)23-16(20)9-6-10-14(11(19)7-9)12(21-4)8-13(22-5)15(10)18/h6-8,19H,1-5H3 |
InChI Key |
KYGIAZDZDWZKMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C(=C1)O)C(=CC(=C2I)OC)OC |
Origin of Product |
United States |
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